2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazinone core, which is fused with a dimethylaminophenyl group and a phenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-[4-(dimethylamino)phenyl]benzothiazole: Similar in structure but contains a benzothiazole ring instead of a benzoxazinone ring.
4-(dimethylamino)phenyl-2-phenylquinoxaline: Contains a quinoxaline ring and exhibits different chemical properties.
Uniqueness
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H22N2O2/c1-23(17-13-15-18(16-14-17)24(2)3)25(19-9-5-4-6-10-19)22(26)20-11-7-8-12-21(20)27-23/h4-16H,1-3H3 |
InChI Key |
DBPGSUTVZRFNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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